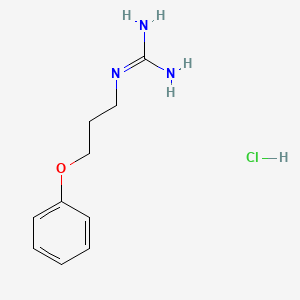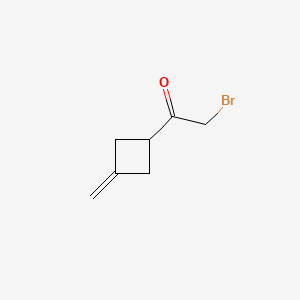
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is an organic compound that features a bromine atom and a cyclobutyl ring with a methylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(3-methylidenecyclobutyl)ethan-1-one using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Reduction: Products include alcohols and alkanes.
Oxidation: Products include carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The methylene group in the cyclobutyl ring can participate in various chemical transformations, contributing to the compound’s reactivity and versatility.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-1-(3,3-difluorocyclobutyl)ethan-1-one
- 2-Bromo-1-(3-nitrophenyl)ethan-1-one
- 2-Bromo-1-(3-chlorophenyl)ethan-1-one
Uniqueness
2-Bromo-1-(3-methylidenecyclobutyl)ethan-1-one is unique due to the presence of the methylene group in the cyclobutyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature allows for a wider range of chemical transformations and applications in various fields of research.
Propiedades
Fórmula molecular |
C7H9BrO |
|---|---|
Peso molecular |
189.05 g/mol |
Nombre IUPAC |
2-bromo-1-(3-methylidenecyclobutyl)ethanone |
InChI |
InChI=1S/C7H9BrO/c1-5-2-6(3-5)7(9)4-8/h6H,1-4H2 |
Clave InChI |
CCAWIFQYXZKUIN-UHFFFAOYSA-N |
SMILES canónico |
C=C1CC(C1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



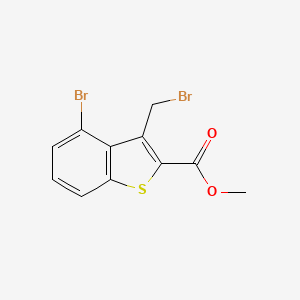
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15299153.png)
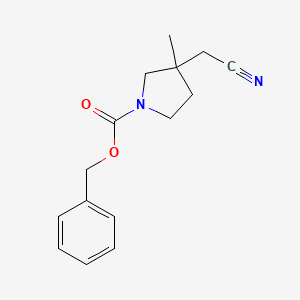
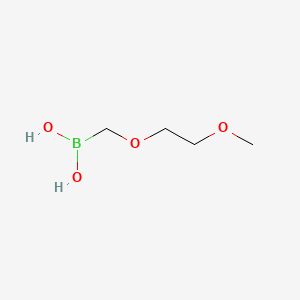
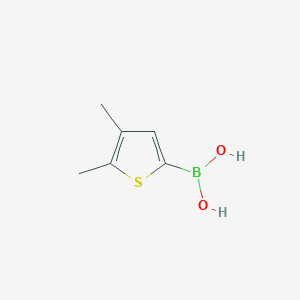
![[2-Hydroxy-6-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B15299178.png)





![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,6-difluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacid](/img/structure/B15299223.png)
